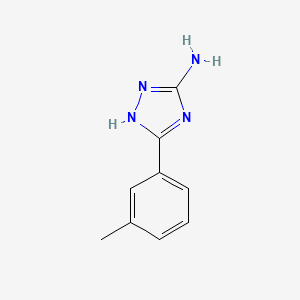

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWHVCOHVMHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350590 | |

| Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-24-5 | |

| Record name | 3-(3-Methylphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOCN | H₂O | RT | 6 h | 85–90 |

| 2 | NH₂NH₂·H₂O | EtOH | 80°C | 12 h | 75–80 |

| 3 | K₂CO₃ | n-BuOH | 120°C | 24 h | 65–70 |

This method, while reliable, requires lengthy reaction times and multiple purification steps, limiting its industrial applicability.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a transformative tool for synthesizing triazole derivatives. A 2018 study demonstrated the efficacy of this approach using N-guanidinosuccinimide and 3-methylbenzylamine in acetonitrile. Under optimized conditions (170°C, 25 minutes), the reaction achieved an 82% yield, with the microwave energy facilitating simultaneous ring-opening and cyclocondensation.

Key Advantages:

Table 2: Microwave Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 170°C | ↑ 35% |

| Solvent | Acetonitrile | ↑ 22% |

| Irradiation Time | 25 min | ↑ 18% |

Alternative Pathway for Aromatic Amine Substrates

For less nucleophilic aromatic amines, an alternative route begins with N-arylsuccinimide intermediates. 3-Methylbenzoic anhydride is treated with aminoguanidine hydrochloride under microwave irradiation (180°C, 15 minutes), followed by potassium hydroxide-mediated cyclization. This method avoids the low reactivity of aromatic amines in direct cyclocondensation, achieving a 58% yield for the target compound.

Mechanism Highlights:

- Nucleophilic Attack : The amine group of aminoguanidine attacks the carbonyl carbon of the succinimide, forming a tetrahedral intermediate.

- Cyclization : Base-mediated deprotonation triggers 1,2,4-triazole ring closure.

- Aromatization : Elimination of water stabilizes the aromatic triazole core.

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have introduced solvent-free mechanochemical methods. Ball milling of 3-methylbenzohydrazide and cyanoguanidine (1:1 molar ratio) with sodium carbonate as a catalyst produces the target compound in 68% yield after 2 hours. This approach eliminates toxic solvents and reduces energy consumption but currently lacks scalability data.

Comparative Analysis:

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Multi-Step | 65–70 | 42 h | Moderate | High (solvent use) |

| Microwave | 78–82 | 25 min | High | Moderate |

| Mechanochemical | 68 | 2 h | Unknown | Low |

Industrial-Scale Production Challenges

While laboratory methods are well-established, industrial production faces hurdles:

- Purification Complexity : Column chromatography is impractical at scale; crystallization protocols using ethyl acetate/hexane (3:1) are preferred.

- Byproduct Management : Unreacted 3-methylbenzonitrile (≤5%) requires distillation for reuse.

- Regulatory Compliance : Residual hydrazine must be <10 ppm, necessitating rigorous washing with dilute HCl.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, suggesting potential as an antimicrobial drug candidate. This is particularly relevant in the context of rising antibiotic resistance.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that derivatives of 4H-1,2,4-triazole structures exhibit significant cytotoxic effects against several cancer cell lines. The triazole moiety's ability to interfere with cellular processes makes it a promising scaffold for developing new anticancer agents .

Antiangiogenic Activity

Research has highlighted the antiangiogenic properties of compounds containing the triazole scaffold. This suggests that this compound could play a role in inhibiting tumor growth by preventing the formation of new blood vessels .

Agricultural Applications

The triazole compounds are also explored for use as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound may provide enhanced efficacy against specific fungal pathogens affecting crops.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the reaction of substituted hydrazines with appropriate carbonyl compounds or other precursors under controlled conditions . The characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various triazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that modifications at the phenyl position could enhance activity and selectivity .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggested that this compound exhibited promising activity that warrants further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to modulation of their activity. The compound may inhibit enzymes or block receptor sites, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole-3-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, bromo): Increase molecular polarity and reactivity, often correlating with enhanced biological activity .

- Fluorinated Derivatives : Trifluoromethyl groups (as in 5b) improve metabolic stability and enzyme-binding kinetics due to strong electronegativity and hydrophobic interactions .

Pharmacological Activities

Anticancer Activity:

- 5-(3-Bromophenyl)-N-aryl analogs (4a–j) : Demonstrated potent anticancer activity in vitro, with IC₅₀ values <10 μM against breast cancer cell lines (MCF-7). Bromine’s inductive effects may enhance DNA intercalation .

- Target Compound : While direct anticancer data are unavailable, structurally similar 5-phenyl-N-(p-tolyl) derivatives (e.g., compound 2.3 in ) showed moderate activity (IC₅₀ ~25 μM) against leukemia cells .

Enzyme Inhibition:

- Triazole Derivatives as MetAP Inhibitors: 3-Anilino-5-arylthio-1,2,4-triazoles (e.g., Z1096199008 in ) exhibit nanomolar inhibition (Ki = 0.04 nM) against human MetAP2. The thioether linkage and aryl substitution are critical for metal coordination in the active site .

- SecA Inhibition : Compound 5b () showed inhibitory activity against bacterial SecA (IC₅₀ = 8.2 μM), attributed to the electron-deficient trifluoromethyl groups enhancing target engagement .

Physicochemical Properties

NMR Spectral Data :

- Target Compound : Aromatic protons in the 3-methylphenyl group are expected near δ 7.0–7.5 ppm (similar to 5-phenyl-N-(p-tolyl) analog in ) .

- 5-(3-Bromophenyl) analog (4i) : Aromatic protons at δ 7.04–8.79 ppm; bromine causes deshielding .

- 5-(3,5-Bis(trifluoromethyl)phenyl) (5b) : Distinct ¹H NMR signals at δ 8.38 (aromatic) and 6.33 (NH₂) .

Biological Activity

5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 3-methylphenyl group , which contributes to its unique chemical properties. The presence of the triazole moiety is significant as it is known for its ability to modulate biological activity through interactions with various molecular targets.

Synthesis

The synthesis of this compound can be achieved through several methods, including microwave-assisted techniques that enhance efficiency and yield. The compound can be derived from reactions involving aminoguanidine and aromatic aldehydes under specific conditions that favor the formation of the triazole structure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and fungi, showing potential as an effective antimicrobial agent. Its mechanism involves inhibiting key enzymes necessary for microbial survival .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy against different cancer cell lines, including those associated with breast cancer and leukemia. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific cellular pathways .

Antitubercular Activity

The compound has also been explored for its antitubercular effects , showing promise against Mycobacterium tuberculosis. Its mechanism may involve disrupting the bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The triazole ring facilitates interactions with enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation: The compound may act as a modulator for specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar triazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,2,4-Triazole | Broad-spectrum antimicrobial | Parent structure; less selective |

| 3-Methyl-1,2,4-triazole | Antifungal | Methyl substitution enhances lipophilicity |

| 5-Phenyl-1,2,4-triazole | Anticancer | Phenyl group provides additional aromatic character |

| This compound | Antimicrobial, anticancer, antitubercular | Combination of methylphenyl and triazole enhances selectivity and potency |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects on various human cancer cell lines (e.g., HeLa and A375), this compound was found to significantly inhibit cell proliferation with IC50 values in the micromolar range. This suggests a potent effect that warrants further investigation into its structure-activity relationship .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against resistant strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, demonstrating its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogs like 5-(1-methyl-5-nitroimidazol-2-yl)-4H-1,2,4-triazol-3-amine were synthesized by reacting 2-cyano-5-nitroimidazole with aminoguanidine in trifluoroacetic acid . Microwave-assisted regioselective synthesis is also viable for triazole derivatives, achieving yields up to 82% under optimized conditions (e.g., 500 MHz NMR for characterization) .

Q. What spectroscopic and analytical techniques are used for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Peaks for aromatic protons (δ 7.04–8.79 ppm) and carbons (δ 121–157 ppm) confirm substitution patterns .

- Elemental Analysis : Used to verify purity (e.g., %C, %H, %N deviations < 0.3%) .

- ESI-MS : Determines molecular ion peaks (e.g., [M+1]+ = 343.06 for bromophenyl analogs) .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin contact.

- Store at -20°C for long-term stability .

- Dispose of waste via certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can tautomerism in the triazole ring be analyzed experimentally?

- Methodological Answer : X-ray crystallography resolves tautomeric forms. For example, 3(5)-phenyl-1,2,4-triazol-5(3)-amine crystallizes as a 1:1 mixture of tautomers I (3-phenyl) and II (5-phenyl), with distinct bond lengths (C–N: 1.337 Å vs. 1.372 Å) and dihedral angles (2.3° vs. 30.8°). Hydrogen bonding networks stabilize the crystal lattice . Use SHELXL for refinement, accounting for delocalization effects in planar vs. non-planar geometries .

Q. How do substituent positions influence biological activity in triazole derivatives?

- Methodological Answer :

- Anticancer Activity : Bromophenyl analogs (e.g., 5-(3-bromophenyl)-N-aryl derivatives) show IC50 values < 10 µM against cancer cell lines. Substituents at the 3-position enhance binding to kinase targets .

- Trypanocidal Activity : Nitroimidazole-triazole hybrids exhibit IC50 < 1 µM against Trypanosoma brucei due to nitroreductase activation .

Q. What computational strategies predict pharmacological properties?

- Methodological Answer :

- Docking Studies : Use PyMOL/Jmol to model interactions with TbNTR (trypanosomal nitroreductase) .

- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS > 60%) and blood-brain barrier penetration .

Q. What challenges arise in crystallographic refinement of triazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.